Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl substituent on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiophene ring.
Gewald Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the Gewald reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and dichlorophenyl substituent play crucial roles in binding to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a single chlorine atom, leading to different biological activity.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks chlorine atoms, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its dichlorophenyl group, which enhances its reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-8(6-19-12(11)16)7-3-4-9(14)10(15)5-7/h3-6H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYERMBEZJSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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